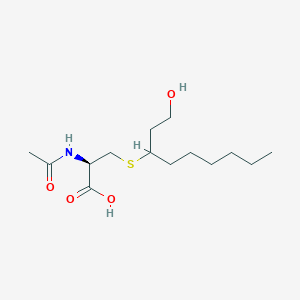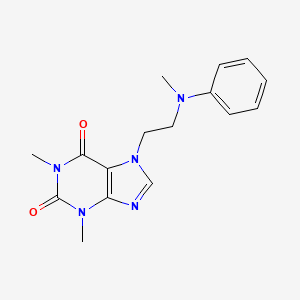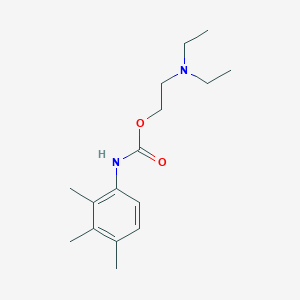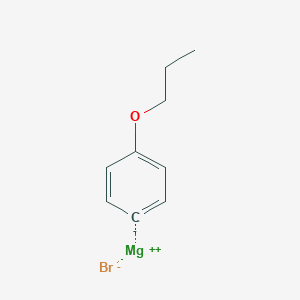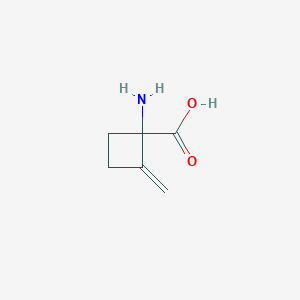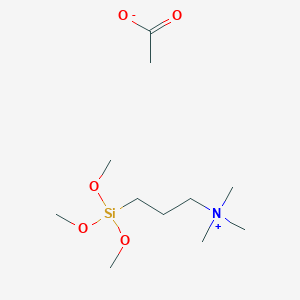![molecular formula C17H20N4 B12566231 (E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 495417-07-7](/img/structure/B12566231.png)
(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] is an organic compound that belongs to the class of bis(imine) ligands. This compound is characterized by its unique structure, which includes two pyridine rings connected by a dimethylpropane bridge. It is often used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2,2-dimethylpropane-1,3-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] can undergo various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as copper, nickel, and palladium.
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form amines.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in an organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Coordination Complexes: Metal-ligand complexes with varying geometries.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Corresponding amines.
Scientific Research Applications
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Explored for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor atoms, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another bis(imine) ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: Similar structure but with an ethylene bridge instead of a dimethylpropane bridge.
Uniqueness
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] is unique due to its dimethylpropane bridge, which provides greater steric hindrance and can influence the geometry and stability of the metal complexes it forms
Properties
CAS No. |
495417-07-7 |
|---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(pyridin-2-ylmethylideneamino)propyl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-17(2,13-18-11-15-7-3-5-9-20-15)14-19-12-16-8-4-6-10-21-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
LVIUZVNRBAMXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=CC1=CC=CC=N1)CN=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



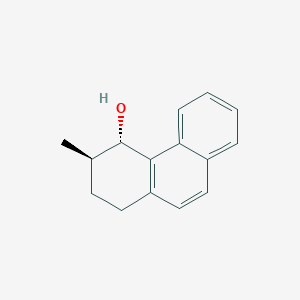
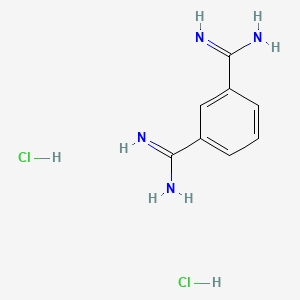
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
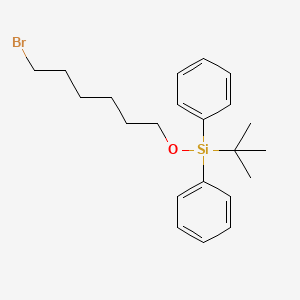
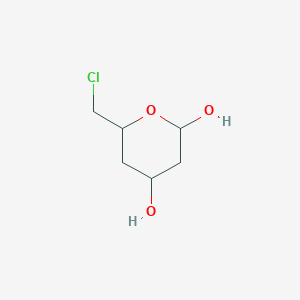
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
